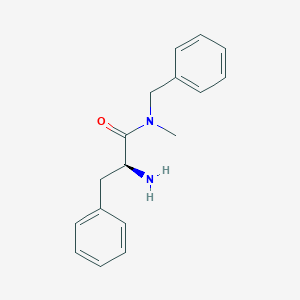
N-(5-bromo-3-methoxypyrazin-2-yl)-5-(dimethylamino)naphthalene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-bromo-3-methoxypyrazin-2-yl)-5-(dimethylamino)naphthalene-1-sulfonamide is a complex organic compound that belongs to the class of sulphonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a naphthalene ring, a pyrazine ring, and various functional groups, makes it a subject of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-3-methoxypyrazin-2-yl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves multi-step organic reactions The process may start with the bromination of a pyrazine derivative, followed by methoxylation The naphthalene sulphonamide moiety can be introduced through sulphonation and subsequent coupling reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the methoxy group.
Reduction: Reduction reactions could target the nitro groups if present or the sulphonamide moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the naphthalene or pyrazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, sulphonamides are often studied for their antimicrobial properties. This compound could be investigated for its potential to inhibit bacterial growth or other biological activities.
Medicine
Medicinally, sulphonamides are known for their use as antibiotics. This compound might be explored for its efficacy against specific bacterial strains or other pathogens.
Industry
In industry, such compounds can be used in the synthesis of dyes, pigments, or other specialty chemicals.
Mécanisme D'action
The mechanism of action for sulphonamides typically involves the inhibition of bacterial enzyme systems, particularly those involved in folic acid synthesis. This compound may target similar pathways, disrupting essential biological processes in microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilamide: A simpler sulphonamide with well-known antimicrobial properties.
Sulfamethoxazole: Another sulphonamide used in combination with trimethoprim as an antibiotic.
Sulfadiazine: Used in the treatment of bacterial infections and as an antimalarial agent.
Uniqueness
What sets N-(5-bromo-3-methoxypyrazin-2-yl)-5-(dimethylamino)naphthalene-1-sulfonamide apart is its complex structure, which may offer unique interactions with biological targets or novel chemical reactivity.
Propriétés
Formule moléculaire |
C17H17BrN4O3S |
|---|---|
Poids moléculaire |
437.3 g/mol |
Nom IUPAC |
N-(5-bromo-3-methoxypyrazin-2-yl)-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C17H17BrN4O3S/c1-22(2)13-8-4-7-12-11(13)6-5-9-14(12)26(23,24)21-16-17(25-3)20-15(18)10-19-16/h4-10H,1-3H3,(H,19,21) |
Clé InChI |
JDNYZAWNISHXJL-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=NC=C(N=C3OC)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(3R)-1-Chloro-3-[(trimethylsilyl)oxy]butan-2-one](/img/structure/B8470348.png)


![3-(2H-1,3-Benzodioxol-5-yl)-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8470370.png)






